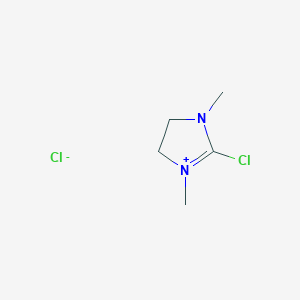

2-クロロ-1,3-ジメチルイミダゾリニウムクロリド

概要

説明

2-Chloro-1,3-dimethylimidazolinium chloride is a type of organic compound that serves as a carbene precursor. It has high chemical reactivity and can be used to prepare various complex organic molecules . For instance, it can serve as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a new type of fluorinating agent that can be used to introduce fluorine atoms into organic functional molecular structures .

Synthesis Analysis

The synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride involves heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride in a dry reaction flask at 140 °C for 5 hours under solvent-free conditions . After the reaction is complete, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target product molecule .Molecular Structure Analysis

The molecular formula of 2-Chloro-1,3-dimethylimidazolinium chloride is C5H10Cl2N2 . Its molecular weight is 169.05 .Chemical Reactions Analysis

2-Chloro-1,3-dimethylimidazolinium chloride can act as a powerful dehydrating agent, replacing DCC under nearly neutral conditions . It has applications in the construction of heterocycles through dehydration reactions .Physical And Chemical Properties Analysis

2-Chloro-1,3-dimethylimidazolinium chloride appears as a crystalline powder or solid .科学的研究の応用

グリコシルオキサゾリンの合成

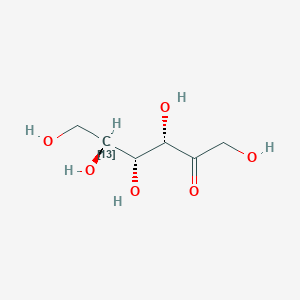

DMCは、炭水化物化学において重要なグリコシルオキサゾリンの合成において不可欠です。 水中で保護されていない還元糖の異性体中心を選択的に活性化することができます 。この方法は、保護基を必要としないため、合成プロセスを合理化し、廃棄物を削減するため、特に価値があります。

保護されていない糖のフェノールによるグリコシル化

水溶液中では、DMCは還元糖を対応する1,2-トランスパラニトロフェニルグリコシドに直接立体選択的に変換します。 この反応は硫酸化された糖およびリン酸化された糖に適用でき、保護基なしで複雑なグリコシドを合成するための経路を提供します 。

タグ付きグルコースの合成

DMCは、分岐オリゴ糖を生成する中間体であるタグ付きグルコースの合成のための試薬として役立ちます。 これらのオリゴ糖は、薬物送達システムなど、さまざまな生物学的および医学的用途において大きな可能性を秘めています 。

蛍光化学センサーの開発

この化合物は、蛍光化学センサーの合成に使用されます。 これらのセンサーは特定のイオンまたは分子を検出することができ、環境モニタリング、医療診断、および生化学研究に役立ちます 。

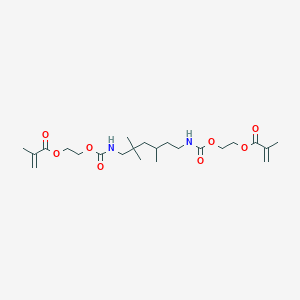

アルギニンメチルトランスフェラーゼの阻害

研究者は、コアクチベーター関連アルギニンメチルトランスフェラーゼ1の阻害剤として作用する1,2-ジアミンの合成にDMCを使用しています。 この酵素は遺伝子調節に役割を果たし、その阻害はエピジェネティックな修飾を研究する上で重要となる可能性があります 。

アロステリックグルコキナーゼの活性化

DMCは、アロステリックグルコキナーゼアクチベーターを合成するための試薬でもあります。 グルコキナーゼは、グルコース代謝に関与する酵素であり、そのアクチベーターは、糖尿病の治療における治療の可能性について調査されています 。

収束型グリコペプチド合成

DMC誘導体の使用により、水中でグリコシルトリアゾールをワンポット合成することができます。 この方法は、オリゴ糖がペプチドに直接結合される収束型グリコペプチド合成に適しており、これはグリココンジュゲートベースの治療法を開発する上で重要なステップです 。

保護基フリーの技術

DMCは、炭水化物の合成的操作のための保護基フリーの技術の開発を可能にします。 このアプローチは、天然資源から単離された複雑なオリゴ糖を適用して、さまざまな生物学的に興味深いグリココンジュゲートを作成するために不可欠です 。

作用機序

Target of Action

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor . It is a highly reactive organic compound used to prepare various complex organic molecules .

Mode of Action

The compound is known for its high chemical reactivity. It can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine . This new fluorinating agent can be used to introduce fluorine atoms into organic functional molecular structures .

Biochemical Pathways

It is used in the synthesis of organic azides from primary amines, and as a reagent for aza-henry reactions .

Result of Action

As a carbene precursor, 2-Chloro-1,3-dimethylimidazolinium chloride plays a crucial role in the synthesis of various complex organic molecules . For instance, it can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine .

Action Environment

The action of 2-Chloro-1,3-dimethylimidazolinium chloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic . Therefore, it should be stored under an inert atmosphere and in a freezer, under -20°C . This ensures its stability and efficacy.

Safety and Hazards

2-Chloro-1,3-dimethylimidazolinium chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

将来の方向性

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor with high chemical reactivity, making it a valuable tool in the synthesis of various complex organic molecules . Its potential applications in the synthesis of fluorinated compounds and in the construction of heterocycles through dehydration reactions suggest that it may have a wide range of uses in future chemical research .

特性

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBXVHGVADBHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958250 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37091-73-9 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DMC primarily acts as a powerful dehydrating agent, similar to dicyclohexylcarbodiimide (DCC). [] Its interaction with target molecules, often alcohols or carboxylic acids, leads to the formation of reactive intermediates like esters or anhydrides. [, ] These intermediates can then undergo various reactions, including dehydration, chlorination, oxidation, reduction, and rearrangement. [] In carbohydrate chemistry, DMC is particularly useful for activating the anomeric center of unprotected sugars, facilitating glycosidic bond formation and other transformations. [, , , , ]

ANone:

A: DMC is sensitive to moisture and protic solvents, especially in the presence of a base, leading to its decomposition. [] It is recommended to store DMC in a desiccated environment, preferably under a nitrogen atmosphere, to ensure its stability. [] While generally considered non-toxic, handling with care is advised. [] DMC demonstrates good solubility in halogenated solvents like dichloromethane, acetonitrile, and DMF. []

ANone: While the provided research papers do not extensively discuss computational studies on DMC, such techniques could offer valuable insights into its reactivity, reaction mechanisms, and potential applications. For instance, quantum chemical calculations could elucidate transition states and intermediates involved in DMC-mediated reactions, providing a deeper understanding of its reactivity.

A: The research highlights the importance of storing DMC under anhydrous conditions to prevent decomposition. [] Utilizing appropriate packaging materials and maintaining a dry environment during handling are crucial for preserving its stability.

A: The development of DMC as a powerful dehydrating agent, comparable to DCC, marked a significant milestone in organic synthesis. [] Its introduction opened new avenues for achieving efficient dehydration reactions under mild conditions. Furthermore, the discovery of DMC's utility in carbohydrate chemistry, particularly its ability to activate unprotected sugars, has significantly impacted the field, enabling the synthesis of various complex glycosides and oligosaccharides. [, , , , , ]

A: DMC's versatility has fostered its application in various research areas. One prominent example is its use in the synthesis of glycoconjugates, which bridges organic chemistry and glycobiology. [, , , , , ] DMC enables the efficient construction of complex glycoconjugates, which are valuable tools for investigating biological processes involving carbohydrates. Moreover, DMC's application in synthesizing labeled carbohydrates, such as 13C-labeled levoglucosan, highlights its potential in analytical chemistry and biochemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)